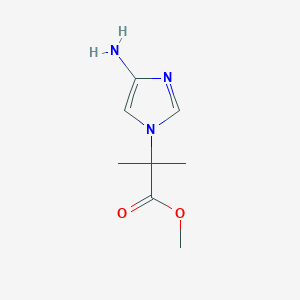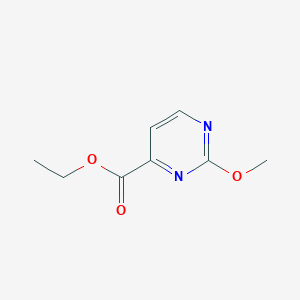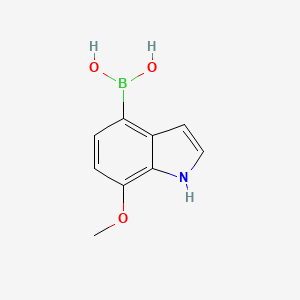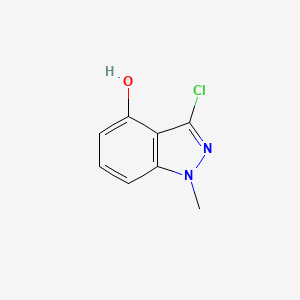
Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate: is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-amino-1H-imidazole with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the imidazole ring or the ester group, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the ester group or the imidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the function of imidazole-containing biomolecules. It can also serve as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine
In medicine, the compound has potential applications in drug development. Its imidazole ring is a common pharmacophore found in many therapeutic agents, making it a valuable scaffold for the design of new drugs. It may also exhibit antimicrobial, antifungal, or anticancer properties, although further research is needed to confirm these activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of coatings, adhesives, and polymers.
作用機序
The mechanism of action of Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The compound may also modulate signaling pathways by interacting with key proteins, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2,3-dimethoxybenzoate
- Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride
- 3-Methoxy-4-(methoxycarbonyl)benzoic acid
- Methyl 2-methoxybenzoate
- Methyl 4-carbamoyl-2-methoxybenzoate
Uniqueness
Methyl 2-(4-amino-1H-imidazol-1-yl)-2-methylpropanoate is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it can participate in a wider range of chemical reactions and has potential applications in diverse fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
methyl 2-(4-aminoimidazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-4-6(9)10-5-11/h4-5H,9H2,1-3H3 |
InChIキー |
WOEUQEDYIKRXPU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)OC)N1C=C(N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)




![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)



![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)
![Thiazolo[5,4-f]isoquinoline](/img/structure/B11908580.png)



